1-[4-(Benzyloxy)benzoyl]piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)benzoyl]piperazine typically involves the reaction of piperazine with benzyl chloride, followed by fractionation to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Benzyloxy)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Benzyloxy)benzoyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
1-[4-(Benzyloxy)benzoyl]piperazine can be compared with other similar compounds, such as:
Benzylpiperazine (BZP): A central nervous system stimulant with around 10% of the potency of d-amphetamine.
1-(3-chlorophenyl)piperazine (mCPP): Used as a starting material for the synthesis of several antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often seen in combination with BZP in various applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of scientific research applications .
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C18H20N2O2/c21-18(20-12-10-19-11-13-20)16-6-8-17(9-7-16)22-14-15-4-2-1-3-5-15/h1-9,19H,10-14H2 |
InChI Key |
DFFBWJWKKVFBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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